

Analysis of the Target Molecule "Gamibetal"

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Compound of Interest

Compound Name: *Gamibetal*

Cat. No.: *B167257*

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Introduction

Following a comprehensive search of chemical and biomedical literature, no molecule with the name "**Gamibetal**" has been identified. This suggests that "**Gamibetal**" may be a novel or proprietary compound not yet disclosed in public-domain databases, a potential misspelling of an existing molecule, or an internal code name.

To fulfill the user's request for a detailed structural analysis guide, this document will proceed using a well-characterized molecule, Aspirin (Acetylsalicylic Acid), as a representative example. The methodologies, data presentation, and visualizations provided below serve as a template that can be applied to "**Gamibetal**" once its chemical identity is confirmed.

Structural and Physicochemical Properties of Aspirin

Aspirin is a nonsteroidal anti-inflammatory drug (NSAID) that works by inhibiting the cyclooxygenase (COX) enzymes. Its structural features are fundamental to its mechanism of action.

Property	Value
IUPAC Name	2-(Acetyloxy)benzoic acid
Molecular Formula	C ₉ H ₈ O ₄
Molecular Weight	180.16 g/mol
CAS Number	50-78-2
Melting Point	136 °C (277 °F)
Boiling Point	140 °C (284 °F) (decomposes)
Acidity (pKa)	3.5
Appearance	White, crystalline powder
Solubility in Water	3.4 mg/mL (20 °C)

Experimental Protocols for Structural Elucidation

The definitive structure of a molecule like Aspirin is determined through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz NMR spectrometer.
 - Parameters: Acquire ¹H spectra with 16 scans, a relaxation delay of 1s, and a spectral width of 16 ppm.

- **^{13}C NMR Acquisition:**
 - Spectrometer: 100 MHz NMR spectrometer.
 - Parameters: Acquire $^{13}\text{C}\{^1\text{H}\}$ proton-decoupled spectra with 1024 scans, a relaxation delay of 2s, and a spectral width of 240 ppm.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)

Objective: To determine the exact molecular weight and elemental composition.

Methodology:

- **Sample Preparation:** Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- **Ionization:** Use Electrospray Ionization (ESI) in negative ion mode, as the carboxylic acid moiety is readily deprotonated.
- **Mass Analysis:**
 - Instrument: High-resolution mass spectrometer (e.g., Orbitrap, TOF).
 - Mode: Full scan mode over a mass-to-charge (m/z) range of 50-500.
- **Data Analysis:** Identify the $[\text{M}-\text{H}]^-$ ion peak. Use the instrument's software to calculate the elemental composition from the high-resolution mass measurement.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

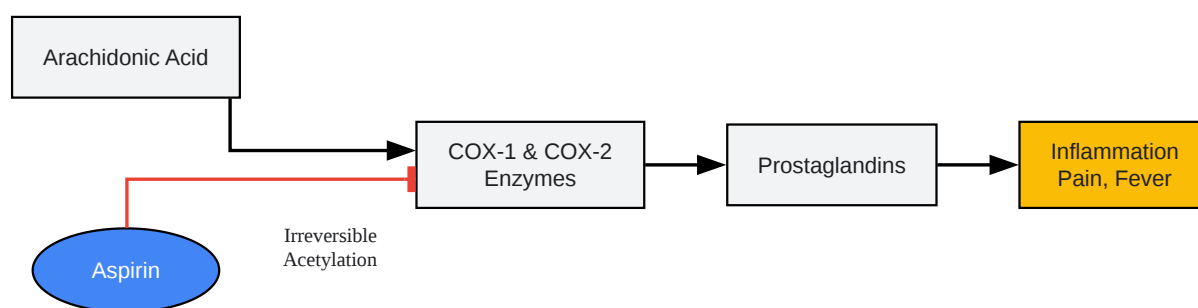
- **Sample Preparation:** Prepare a KBr (potassium bromide) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.
- **Acquisition:**
 - **Instrument:** Fourier-Transform Infrared (FTIR) Spectrometer.
 - **Parameters:** Collect the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Average 32 scans to improve the signal-to-noise ratio.
- **Data Analysis:** Identify characteristic absorption bands corresponding to functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretches of the ester and carboxylic acid, C-O stretches, and aromatic C=C stretches).

Signaling Pathways and Logical Workflows

Visualizations are critical for understanding complex biological and experimental processes. The following diagrams are generated using the DOT language for Graphviz.

Mechanism of Action: COX Enzyme Inhibition

Aspirin exerts its anti-inflammatory effect by irreversibly inhibiting both COX-1 and COX-2 enzymes. This diagram illustrates the simplified pathway.

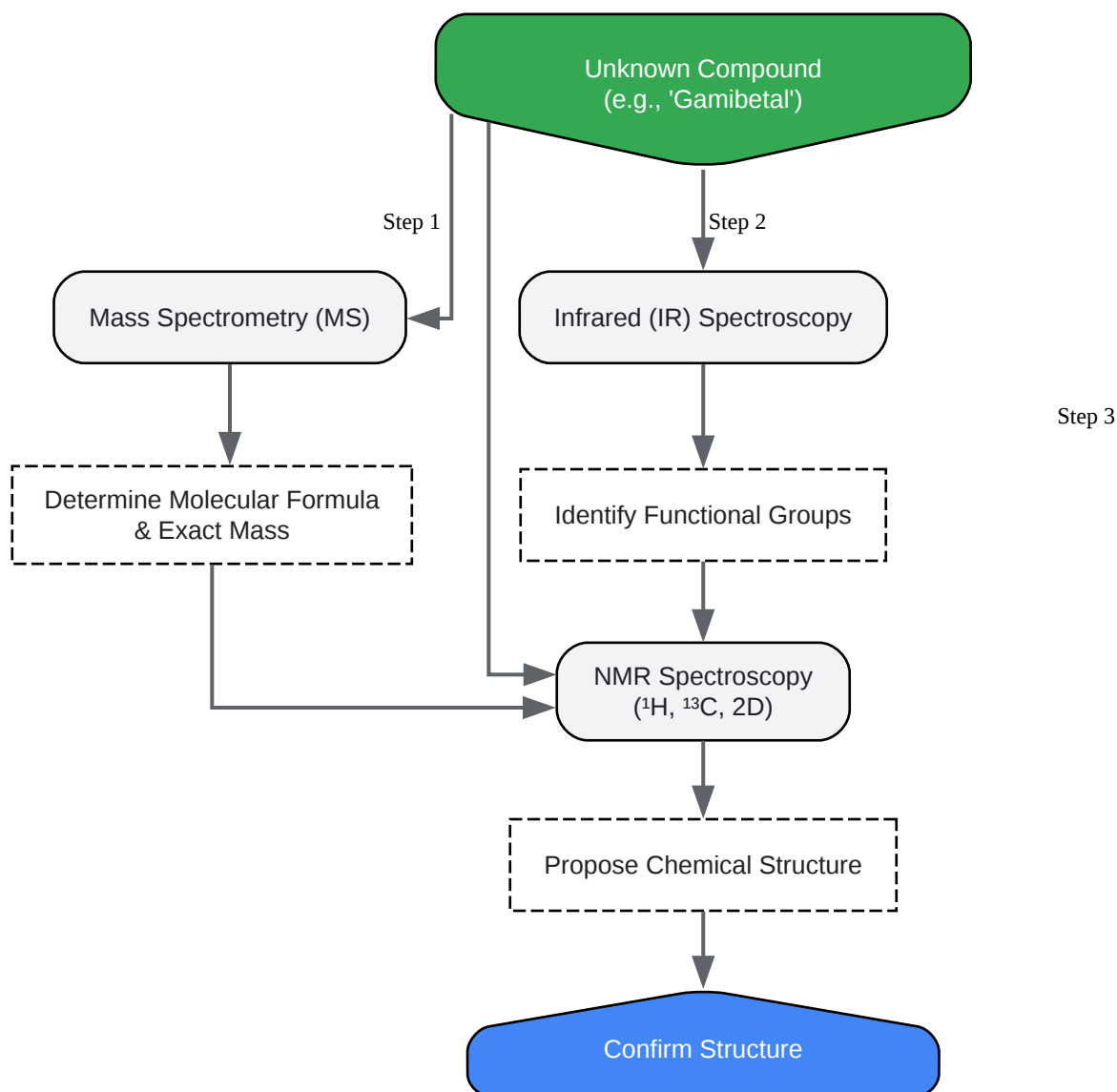


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Caption: Aspirin's mechanism of action via irreversible inhibition of COX enzymes.

Experimental Workflow for Structural Elucidation

This diagram outlines the logical flow of experiments used to determine the structure of a small molecule.



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Caption: Logical workflow for the structural elucidation of an unknown compound.

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